Lipophilicity-Driven Differentiation from Unsubstituted Core Scaffold
The presence of the benzyl group on the 3-azabicyclo[3.1.0]hexane core significantly increases lipophilicity compared to the unsubstituted analog (ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate). This is a critical differentiator for membrane permeability and blood-brain barrier penetration potential. The target compound's computed XLogP3 is 2.0 , while the unsubstituted analog (CAS 174456-77-0) has a computed XLogP3 of 0.4 [1]. This 1.6 log unit difference translates to a theoretical ~40-fold increase in partition coefficient, which directly impacts in vivo distribution and target engagement.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS 174456-77-0), XLogP3 = 0.4 |
| Quantified Difference | Δ XLogP3 = 1.6 (40x theoretical increase in octanol-water partition coefficient) |
| Conditions | PubChem computed properties based on chemical structure |
Why This Matters
For central nervous system (CNS) targets, higher lipophilicity within a defined range is often a prerequisite for crossing the blood-brain barrier, making this compound a more suitable starting point for CNS drug discovery than its unsubstituted counterpart.
- [1] PubChem Compound Summary. Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate. Computed Properties. View Source
